
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazepine core, followed by the introduction of the pyridinyl group and the hydroxyimino moiety. Common reagents used in these reactions include:
Benzodiazepine precursors: These are often synthesized through cyclization reactions involving ortho-diamines and carbonyl compounds.
Pyridinyl group introduction: This step may involve nucleophilic substitution reactions.
Hydroxyimino formation: This can be achieved through the reaction of oximes with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
化学反应分析
Types of Reactions
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential as an anxiolytic, sedative, or anticonvulsant. Its unique structure may offer advantages over existing benzodiazepines.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one likely involves interactions with specific molecular targets, such as GABA receptors in the central nervous system. These interactions can modulate neurotransmitter release and neuronal excitability, leading to its pharmacological effects.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one is unique due to its specific structural features, such as the hydroxyimino and pyridinyl groups. These features may confer distinct pharmacological properties and potential advantages over other benzodiazepines.
属性
分子式 |
C20H20N4O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H20N4O3/c1-20(2,3)16(25)12-24-15-10-5-4-8-13(15)17(14-9-6-7-11-21-14)22-18(23-27)19(24)26/h4-11,27H,12H2,1-3H3/b23-18+ |
InChI 键 |
AKCKOVUHYBYQAE-PTGBLXJZSA-N |
手性 SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N/C(=N/O)/C1=O)C3=CC=CC=N3 |
规范 SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(=NO)C1=O)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


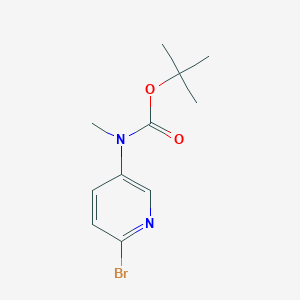

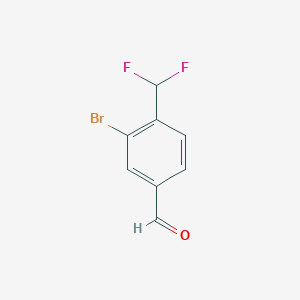

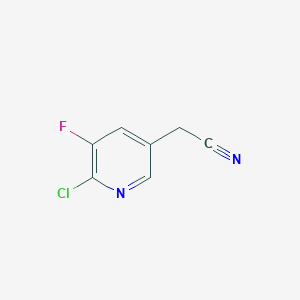
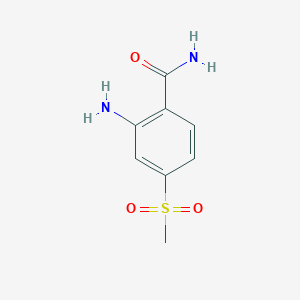

![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)

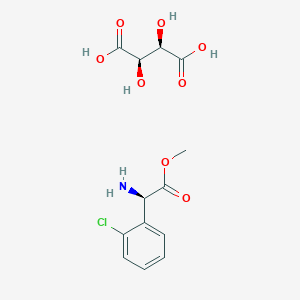
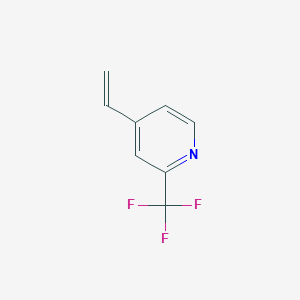
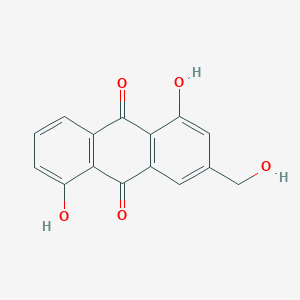
![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
